1-Chloro-4-iodo-2-nitrobenzene
Overview
Description
1-Chloro-4-iodo-2-nitrobenzene is an organic compound with the chemical formula C6H3ClINO2. It is a colorless to light yellow solid with a melting point of approximately 60-62°C and a boiling point of around 310°C . This compound is soluble in organic solvents such as ethanol and dichloromethane . It is commonly used as a synthetic intermediate in organic synthesis, pharmaceuticals, and dyes .
Preparation Methods
1-Chloro-4-iodo-2-nitrobenzene can be synthesized through various methods. One common synthetic route involves the nitration of 1-chloro-4-iodobenzene using nitric acid under controlled conditions . Another method includes the chlorination of 1-iodo-2-nitrobenzene . Industrial production methods often involve these reactions on a larger scale, utilizing continuous flow processes to ensure efficiency and yield .
Chemical Reactions Analysis
1-Chloro-4-iodo-2-nitrobenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, sodium hydroxide for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation . Major products formed from these reactions include 4-iodoaniline, substituted benzene derivatives, and oxidized compounds .
Scientific Research Applications
1-Chloro-4-iodo-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Chloro-4-iodo-2-nitrobenzene involves its participation in electrophilic aromatic substitution reactions. In these reactions, the compound forms a sigma-bond with an electrophile, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield a substituted benzene ring . The nitro group, being an electron-withdrawing group, influences the reactivity and orientation of the substitution reactions .
Comparison with Similar Compounds
1-Chloro-4-iodo-2-nitrobenzene can be compared with other similar compounds such as:
1-Chloro-2-nitrobenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-Iodo-2-nitrobenzene: Lacks the chlorine atom, affecting its solubility and reactivity.
1-Chloro-4-nitrobenzene: Lacks the iodine atom, making it less versatile in synthetic applications.
The presence of both chlorine and iodine atoms in this compound makes it unique, providing it with distinct reactivity and solubility properties .
Properties
IUPAC Name |
1-chloro-4-iodo-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIUICUDBKZVBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517915 | |
Record name | 1-Chloro-4-iodo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90517915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41252-95-3 | |
Record name | 1-Chloro-4-iodo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90517915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-4-iodo-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.